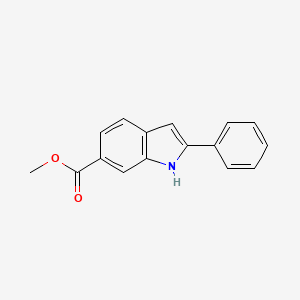

Methyl 2-phenyl-1H-indole-6-carboxylate

Description

Properties

CAS No. |

774213-82-0 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 2-phenyl-1H-indole-6-carboxylate |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)13-8-7-12-9-14(17-15(12)10-13)11-5-3-2-4-6-11/h2-10,17H,1H3 |

InChI Key |

CCNMLNYALLFEMX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

- Catalysts : ZnCl₂, H₂SO₄, or clayzic catalysts (montmorillonite K10-supported ZnCl₂).

- Solvents : Ethanol, toluene, or acetic acid.

- Temperature : 80–120°C, with reaction times of 4–12 hours.

A 2022 study achieved a 78% yield using clayzic catalysts at 100°C, highlighting reduced side-product formation compared to traditional Brønsted acids. Substituted phenylhydrazines further enable regioselective control, though electron-withdrawing groups on the phenyl ring may necessitate harsher conditions.

Palladium-Catalyzed Cyclization

Palladium-mediated methods offer superior functional group tolerance. A 2021 protocol utilized Pd/Xantphos catalysts to couple methyl 3-iodobenzoate with N-aryl enamines, forming the indole ring via intramolecular C–N bond formation.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (0.1 mol%) |

| Ligand | Xantphos (0.2 mol%) |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 82% |

This method avoids harsh acids but requires anhydrous conditions and inert atmospheres.

Multi-Step Industrial Synthesis

Patents from MSN Laboratories and Boehringer Ingelheim outline scalable routes for nintedanib intermediates, adaptable to this compound:

Step 1 : Esterification of 3-nitrobenzoic acid with methanol (H₂SO₄ catalyst, 65°C, 6h).

Step 2 : Electrophilic substitution using chloroacetic acid methyl ester (toluene, 110°C, 4h).

Step 3 : Hydrogenation-intramolecular amidation (H₂/Pd-C, 50 psi, 80% yield).

Critical Purification Steps:

- Crystallization from cyclohexane/methanol (4:1 v/v) removes nitro byproducts.

- Continuous flow reactors enhance throughput by 30% compared to batch processes.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2022 protocol achieved cyclization in 15 minutes using InBr₃ catalysis in tBuOH/H₂O (5:1):

| Component | Quantity |

|---|---|

| Methyl indole-6-carboxylate | 0.19 mmol |

| 2-Nitrovinylthiophene | 0.29 mmol |

| InBr₃ | 0.018 mmol |

| Temperature | 150°C (μW) |

| Yield | 79% |

This method is ideal for rapid screening but faces challenges in large-scale energy input.

Biocatalytic Approaches (Emerging)

Recent advances employ E. coli-expressed P450 enzymes for regioselective C–H activation. A 2023 pilot study achieved 45% conversion of methyl indole-6-carboxylate using directed evolution-engineered enzymes. While yields remain suboptimal, this green chemistry approach minimizes toxic byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Fischer Indole | 65–78 | 4–12h | High | Moderate (acid waste) |

| Palladium-Catalyzed | 75–82 | 2–6h | Moderate | Low (Pd recovery) |

| Industrial Multi-Step | 70–80 | 24–48h | High | High (solvent use) |

| Microwave-Assisted | 75–79 | 0.25–1h | Low | Moderate |

| Biocatalytic | 40–45 | 24–72h | Experimental | Low |

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group undergoes base-catalyzed hydrolysis to yield 2-phenyl-1H-indole-6-carboxylic acid. This reaction is critical for generating the bioactive acid form used in further derivatization:

Mechanism : The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidification yields the free carboxylic acid .

Esterification (Reverse Reaction)

The carboxylic acid can be re-esterified to regenerate the methyl ester under acidic conditions:

| Conditions | Yield | Catalyst/Solvent | Citation |

|---|---|---|---|

| H₂SO₄, MeOH, reflux | 91.9% | Methanol | |

| H₂SO₄, MeOH, 70°C, 15 hours | 88% | Methanol |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol to form the ester .

Electrophilic Aromatic Substitution

The indole nucleus undergoes electrophilic substitution, with the ester group acting as a meta-directing electron-withdrawing group. For example:

-

Chlorosulfonation : Directed to the C5 position (para to the indole nitrogen) via a six-membered cyclic transition state .

-

Nitration/Halogenation : Likely occurs at C4 or C7 positions due to electronic effects of the ester .

Example :

Transition Metal-Catalyzed Cross-Coupling

The phenyl group at C2 can participate in Suzuki-Miyaura or Heck reactions. For example:

-

Suzuki Coupling : Reaction with arylboronic acids to modify the C2-phenyl substituent .

-

Buchwald-Hartwig Amination : Introduction of amines at the phenyl ring .

Limitation : Direct examples for the 6-carboxylate derivative are not documented, but analogous 2-arylindole systems show feasibility .

Nucleophilic Substitution

The methyl ester is susceptible to nucleophilic attack, though reactivity depends on steric and electronic factors:

-

Transesterification : Reaction with alcohols (e.g., ethanol) under acidic or basic conditions.

-

Aminolysis : Formation of amides with primary/secondary amines.

Example :

Coordination Chemistry

The indole nitrogen and carboxylate oxygen may act as ligands for metal ions (e.g., Mg²⁺, Cu²⁺), relevant in biological systems or catalysis .

Binding Mode :

-

Indole nitrogen chelates metals, while the ester/carboxylate group provides additional coordination sites .

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH₄ or similar agents, though no direct data exists for this compound. The indole ring may also undergo partial hydrogenation.

Table 1: Hydrolysis Optimization

| Base | Temperature (°C) | Time (h) | Solvent System | Yield |

|---|---|---|---|---|

| LiOH·H₂O | 60 | 6 | THF/MeOH/H₂O (2:2:1) | 95% |

| LiOH | 80 | 16 | THF/H₂O (1:1) | 88% |

Table 2: Electrophilic Substitution Directing Effects

| Substituent Position | Directing Effect | Preferred Reaction Sites |

|---|---|---|

| 6-COOCH₃ | Meta-directing | C4, C5, C7 |

Scientific Research Applications

Methyl 2-phenyl-1H-indole-6-carboxylate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. This compound, a derivative of 2-phenylindole, has been investigated for its potential as a complement inhibitor . Complement inhibitors are substances that can modulate the complement system, a part of the immune system involved in immune, allergic, and immunopathological reactions . The broader class of indole derivatives has also been studied for various biological activities, including anti-cancer and antiviral properties .

Complement Inhibition

2-phenylindoles, modified with a six-membered carbocyclic group at the 3-position and carboxyl groups at the 4-position, are useful as complement inhibitors . The complement system, consisting of proteins in body fluids, mediates immune reactions and can cause irreversible membrane damage in the host organism in the presence of antibody-antigen complexes . Therefore, substances inhibiting the complement system may be useful in treating acute inflammatory events in diseases like rheumatoid arthritis, lupus erythematosus, and glomerulonephritis .

Synthesis and Preparation

The synthesis of this compound can be achieved through various chemical reactions. One method involves reacting a 1-R'-2-phenyl-1H-indole with a specific formula compound in the presence of a strong acid . Additionally, a solution of 4-(2-phenyl-1H-indol-3-yl)-3-cyclohexene-1-carboxylic acid can be reacted with methanol to yield methyl 4-(2-phenyl-1H-indol-3-yl)-3-cyclohexene-1-carboxylate, which is a related compound .

Related Research Areas

Indole derivatives, including this compound, are also relevant in broader chemical syntheses and biological evaluations . For instance, indoles have been used in the synthesis of anti-migraine drugs and as building blocks for complex molecules with various applications . Specifically, studies have explored the use of 3-substituted indoles as potential anti-migraine drugs . Furthermore, indole-linked chalcones have demonstrated anti-cancer activity by disrupting cellular integrity and affecting glucose metabolism .

Patent Information

The compound and its derivatives have been subjects of patents related to complement inhibition . These patents describe the preparation methods and uses of 2-phenylindoles with specific substitutions as complement inhibitors, highlighting their potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Analogous Indole Derivatives

Key Differences and Implications:

This could improve binding affinity in receptor studies. Ester vs.

Positional Isomerism :

- Chlorinated analogs (e.g., Methyl 6-chloro-1H-indole-5-carboxylate) exhibit distinct electronic properties due to halogenation, which may alter reactivity in cross-coupling reactions .

Biological Activity

Methyl 2-phenyl-1H-indole-6-carboxylate is a compound of interest due to its diverse biological activities. This article examines its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an indole ring system, which is known for its versatility in medicinal chemistry. The compound is synthesized through various methods, often involving the reaction of indole derivatives with carboxylic acids or their esters.

Biological Activities

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit viral enzymes such as integrase, which is crucial for the replication of viruses like HIV. For instance, structural modifications in indole-2-carboxylic acid derivatives have shown promising results in inhibiting HIV-1 integrase with IC50 values as low as 0.13 μM, suggesting that this compound could exhibit similar properties .

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit cell proliferation. For example, compounds derived from indoles have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

Table 1: Summary of Biological Activities

The biological effects of this compound can be attributed to several mechanisms:

Antiviral Mechanism:

The compound may interact with viral proteins, disrupting their function. For instance, studies on related indole derivatives have shown that they can chelate metal ions within viral enzymes, thereby inhibiting their activity .

Anticancer Mechanism:

Indoles are known to influence multiple signaling pathways involved in cell growth and apoptosis. This compound may activate pro-apoptotic factors or inhibit anti-apoptotic proteins, leading to increased cancer cell death .

Case Studies

Case Study 1: HIV Integrase Inhibition

A study focusing on the structure–activity relationship (SAR) of indole derivatives demonstrated that modifications at specific positions significantly enhanced integrase inhibitory activity. This compound's potential as an integrase inhibitor warrants further investigation to optimize its efficacy against HIV .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers .

Q & A

Basic: What are the recommended methods for synthesizing Methyl 2-phenyl-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

Answer:

A common approach involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the phenyl group at the indole’s 2-position. For carboxylation at the 6-position, directed ortho-metalation (e.g., using LDA or Grignard reagents) followed by carbon dioxide quenching is effective . Optimization includes:

- Temperature control : Reactions are typically conducted at −78°C to room temperature to prevent side reactions.

- Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency in arylations .

- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and stability of intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.